1-[4-(3,4-dimethylphenoxy)butoxy]-2-methoxy-4-methylbenzene
Description
1-[4-(3,4-Dimethylphenoxy)butoxy]-2-methoxy-4-methylbenzene is an organic compound with the molecular formula C20H26O3 It is characterized by its complex structure, which includes a benzene ring substituted with methoxy and methyl groups, as well as a butoxy chain linked to a dimethylphenoxy group
Properties
IUPAC Name |
1-[4-(3,4-dimethylphenoxy)butoxy]-2-methoxy-4-methylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O3/c1-15-7-10-19(20(13-15)21-4)23-12-6-5-11-22-18-9-8-16(2)17(3)14-18/h7-10,13-14H,5-6,11-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITDSHTLZXHFEBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCCOC2=CC(=C(C=C2)C)C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[4-(3,4-dimethylphenoxy)butoxy]-2-methoxy-4-methylbenzene typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 3,4-dimethylphenol with 1-bromo-4-chlorobutane to form 4-(3,4-dimethylphenoxy)butane. This intermediate is then reacted with 2-methoxy-4-methylbenzene under specific conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
1-[4-(3,4-Dimethylphenoxy)butoxy]-2-methoxy-4-methylbenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur, where the methoxy or butoxy groups are replaced by other nucleophiles, such as halides or amines.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles like sodium hydroxide. Reaction conditions vary depending on the desired product, but often involve controlled temperatures and pressures.
Scientific Research Applications
1-[4-(3,4-Dimethylphenoxy)butoxy]-2-methoxy-4-methylbenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound may be studied for its potential biological activity, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research may explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is beneficial.
Industry: It can be used in the production of specialty chemicals, including polymers and resins, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-[4-(3,4-dimethylphenoxy)butoxy]-2-methoxy-4-methylbenzene involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to changes in cellular function. For example, it may inhibit or activate enzymes involved in metabolic processes, thereby altering the production of key metabolites.
Comparison with Similar Compounds
1-[4-(3,4-Dimethylphenoxy)butoxy]-2-methoxy-4-methylbenzene can be compared with similar compounds, such as:
1-[4-(3,5-Dimethylphenoxy)butoxy]-2-methoxy-4-methylbenzene: This compound has a similar structure but differs in the position of the methyl groups on the phenoxy ring.
1-[4-(2,4-Dimethylphenoxy)butoxy]-2-methoxy-4-methylbenzene: Another similar compound with different methyl group positions.
1-[4-(3,4-Dimethylphenoxy)butoxy]-2-methoxy-4-(1-propen-1-yl)benzene: This compound includes an additional propenyl group, which may confer different chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with other molecules.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
